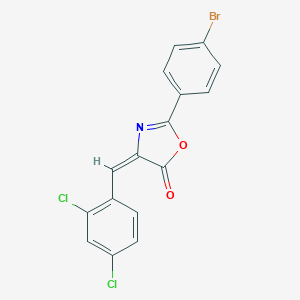![molecular formula C17H23N3O B273959 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}](/img/structure/B273959.png)
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}, also known as CPH, is a compound that has been widely studied for its potential use in scientific research. CPH is a hydrazone derivative of 1,2-cyclohexanedione, which is a diketone compound that is commonly used in organic synthesis. CPH has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
Mechanism of Action
The mechanism of action of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} is thought to involve the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the DAT, 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} increases the levels of dopamine in the brain, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine levels in the brain. In addition to its effects on the DAT, 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has also been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of dopamine and other monoamine neurotransmitters. 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} is its ability to selectively inhibit the dopamine transporter, making it a useful tool for studying the function of dopamine in the brain. However, 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has also been shown to have off-target effects on other neurotransmitter systems, which may limit its usefulness in certain experimental contexts. In addition, the synthesis of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} can be challenging, and the compound may be difficult to purify to a high degree of purity.
Future Directions
There are a number of potential future directions for research on 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}. One area of interest is the development of more selective inhibitors of the dopamine transporter, which may have fewer off-target effects than 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}. Another area of interest is the investigation of the potential neuroprotective effects of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone}, which may be relevant for the treatment of neurodegenerative diseases such as Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} and its effects on the dopaminergic system.
Synthesis Methods
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} can be synthesized using a variety of methods, including the reaction of 1,2-cyclohexanedione with piperidine and 4-(phenylhydrazono)phenol. Other methods include the reaction of 1,2-cyclohexanedione with piperidine and 4-(phenylhydrazono)benzaldehyde, or the reaction of 1,2-cyclohexanedione with piperidine and 4-(phenylhydrazono)acetophenone. The synthesis of 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} is typically carried out using standard organic chemistry techniques, and the resulting compound can be purified using column chromatography or other methods.
Scientific Research Applications
1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has been used in a variety of scientific research applications, including as a tool for studying the function of the dopamine transporter (DAT) in the brain. 1,2-Cyclohexanedione 1-{[4-(1-piperidinyl)phenyl]hydrazone} has been shown to inhibit the uptake of dopamine by the DAT, leading to increased levels of dopamine in the brain. This effect has been used to study the role of dopamine in a variety of physiological processes, including addiction, reward, and motor function.
properties
Molecular Formula |
C17H23N3O |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(2Z)-2-[(4-piperidin-1-ylphenyl)hydrazinylidene]cyclohexan-1-one |
InChI |
InChI=1S/C17H23N3O/c21-17-7-3-2-6-16(17)19-18-14-8-10-15(11-9-14)20-12-4-1-5-13-20/h8-11,18H,1-7,12-13H2/b19-16- |
InChI Key |
SUFSHLSOMFYULF-MNDPQUGUSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(C=C2)N/N=C\3/CCCCC3=O |
SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NN=C3CCCCC3=O |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NN=C3CCCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1Z)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B273885.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)


![4-[4-(diethylamino)benzylidene]-2-{3-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B273899.png)
![(5E)-2-(4-bromophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273901.png)
